(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Catalog No.
S1525181
CAS No.
159144-11-3
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-(Dimethylamino)-2-methylpentan-3-one

CAS Number

159144-11-3

Product Name

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

IUPAC Name

(2S)-1-(dimethylamino)-2-methylpentan-3-one

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

QVWGKOYVOZJNRJ-ZETCQYMHSA-N

SMILES

CCC(=O)C(C)CN(C)C

Synonyms

(2S)-1-(Dimethylamino)-2-methyl-3-pentanone

Canonical SMILES

CCC(=O)C(C)CN(C)C

Isomeric SMILES

CCC(=O)[C@@H](C)CN(C)C

(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known by its chemical formula C₈H₁₇NO, is a chiral compound characterized by a dimethylamino group attached to a 2-methylpentan-3-one structure. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. Its molecular weight is approximately 143.23 g/mol, and it possesses significant pharmacological properties due to its interaction with specific receptors in biological systems.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone functional group into an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

These reactions allow for the modification of the compound's structure, enabling the synthesis of diverse chemical entities with potential biological activity.

The primary biological activity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is its interaction with the μ-opioid receptor. This receptor is crucial for mediating pain responses in the body. The compound has been shown to produce analgesic effects through this interaction, influencing cellular signaling pathways related to pain modulation. Additionally, it affects gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one typically involves a Mannich reaction, where pentan-3-one is reacted with formaldehyde and dimethylamine under reflux conditions. This method allows for the formation of the desired product efficiently. In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing specific catalysts and controlled temperatures .

Industrial Production Methods

In industrial applications, the synthesis may involve:

  • Use of catalysts to improve reaction rates.
  • Controlled temperatures and pressures to maximize yield.
  • Purification steps to isolate the compound from by-products.

(2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure makes it suitable for developing compounds with analgesic properties and other therapeutic effects. It is particularly relevant in creating drugs that target opioid receptors, contributing to pain management strategies .

Studies have demonstrated that (2S)-1-(Dimethylamino)-2-methylpentan-3-one interacts specifically with μ-opioid receptors, leading to significant analgesic effects. The compound's binding affinity and efficacy at these receptors have been explored in biochemical assays, revealing its potential utility in pain relief therapies. Additionally, its influence on cellular signaling pathways suggests broader implications for its use in various therapeutic contexts.

Several compounds exhibit structural similarities to (2S)-1-(Dimethylamino)-2-methylpentan-3-one. Here are a few notable examples:

Compound NameStructural DifferencesUnique Properties
2-Dimethylamino-2-methylpentan-3-oneDimethylamino group at position 2Different reactivity due to altered sterics
3-Dimethylamino-2-methylpentan-3-oneDimethylamino group at position 3May exhibit different biological activities
1-Dimethylamino-3-methylpentan-3-oneMethyl group at position 3Potentially different pharmacokinetic profiles

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is unique due to its specific stereochemistry and structural arrangement, which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1

Wikipedia

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Dates

Modify: 2023-07-17

Explore Compound Types